

# Functionalization of the hydroxymethyl group on (5-Phenylisoxazol-3-yl)methanol

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## Compound of Interest

Compound Name: (5-Phenylisoxazol-3-yl)methanol

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An overview of the functionalization of the hydroxymethyl group on **(5-Phenylisoxazol-3-yl)methanol**, a key process for modifying its properties for research and drug development. This document provides detailed protocols for common transformations, summarizes quantitative data, and illustrates relevant workflows and biological pathways. The isoxazole core is a significant scaffold in medicinal chemistry, and derivatives of **(5-Phenylisoxazol-3-yl)methanol** have shown potential as inhibitors of enzymes like xanthine oxidase and 5-lipoxygenase, and possess antioxidant and anti-inflammatory properties.<sup>[1][2][3][4][5]</sup>

## Application Notes

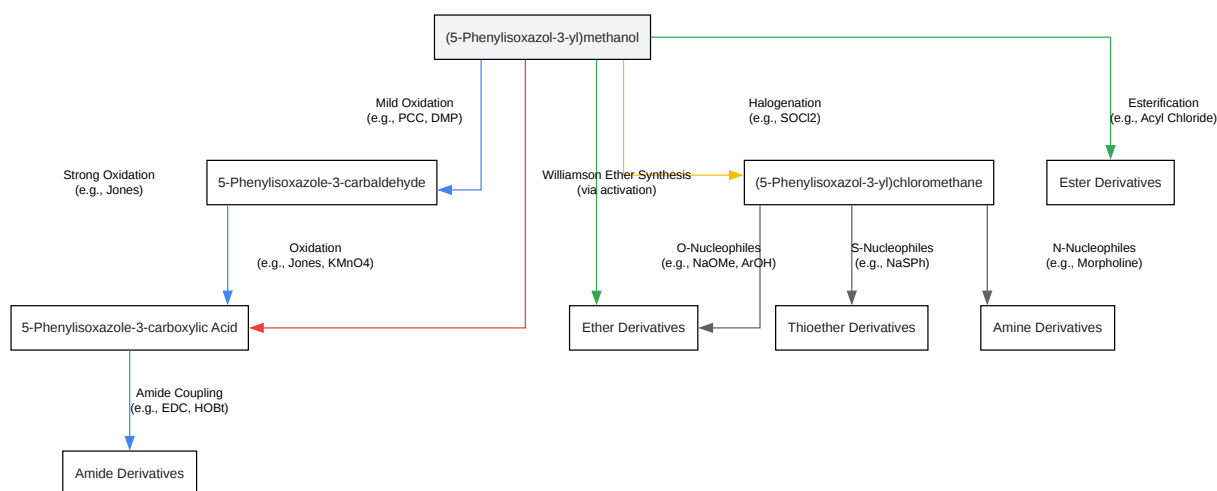
The hydroxymethyl group at the 3-position of the 5-phenylisoxazole scaffold is a versatile handle for chemical modification. Functionalization at this position allows for the synthesis of a diverse library of compounds with modulated biological activities, pharmacokinetic profiles, and physicochemical properties. Key applications of these derivatives include:

- **Enzyme Inhibition:** Oxidation of the hydroxymethyl group to a carboxylic acid has been a key step in developing potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.<sup>[1][6]</sup> Derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways.<sup>[4][5]</sup>
- **Antioxidant Activity:** Certain isoxazole derivatives have demonstrated significant free-radical scavenging activity, highlighting their potential in mitigating oxidative stress-related conditions.<sup>[3][4]</sup>

- Anti-inflammatory Agents: The isoxazole nucleus is part of various anti-inflammatory agents. [2] Functionalization allows for fine-tuning of this activity.
- Drug Discovery Scaffolds: The functionalized products serve as intermediates for creating more complex molecules, including amides, esters, and ethers, expanding the chemical space for drug discovery.[7][8]

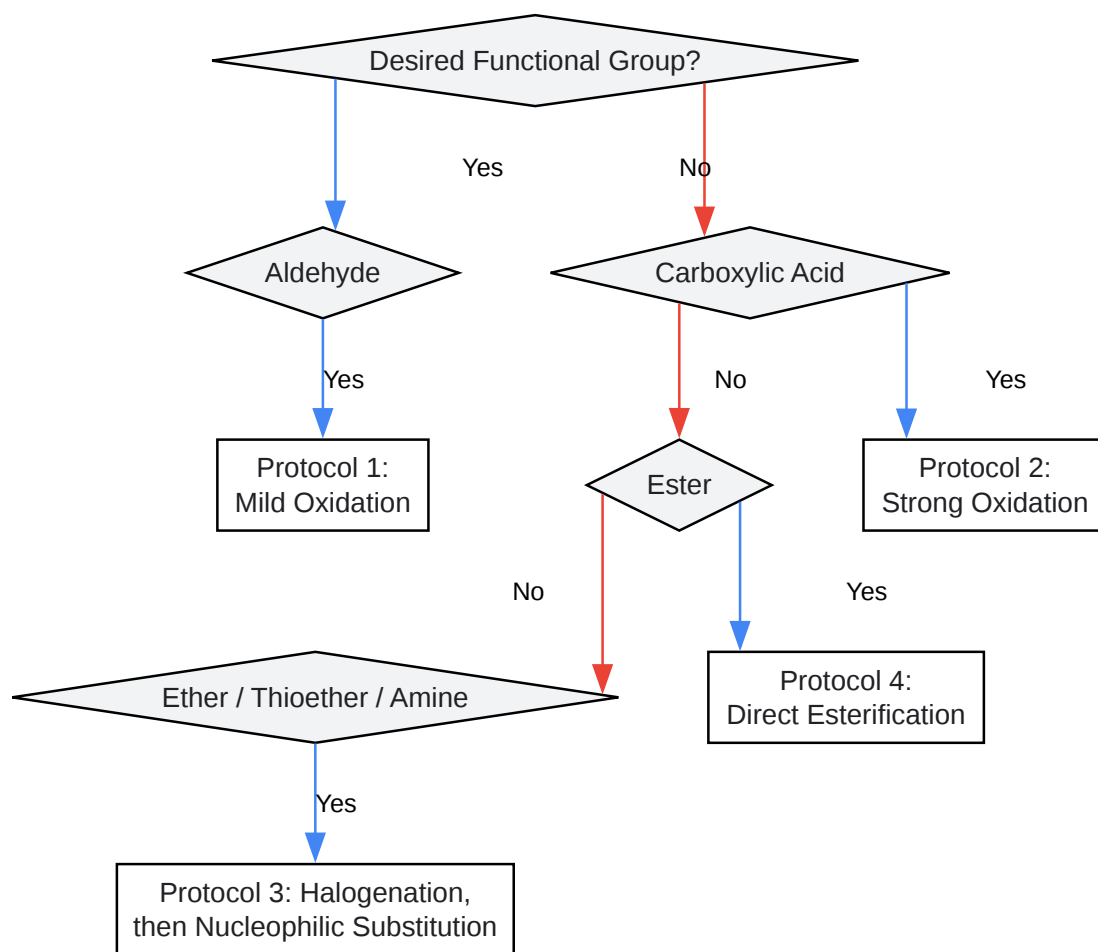
## Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of functionalization and a relevant biological pathway.



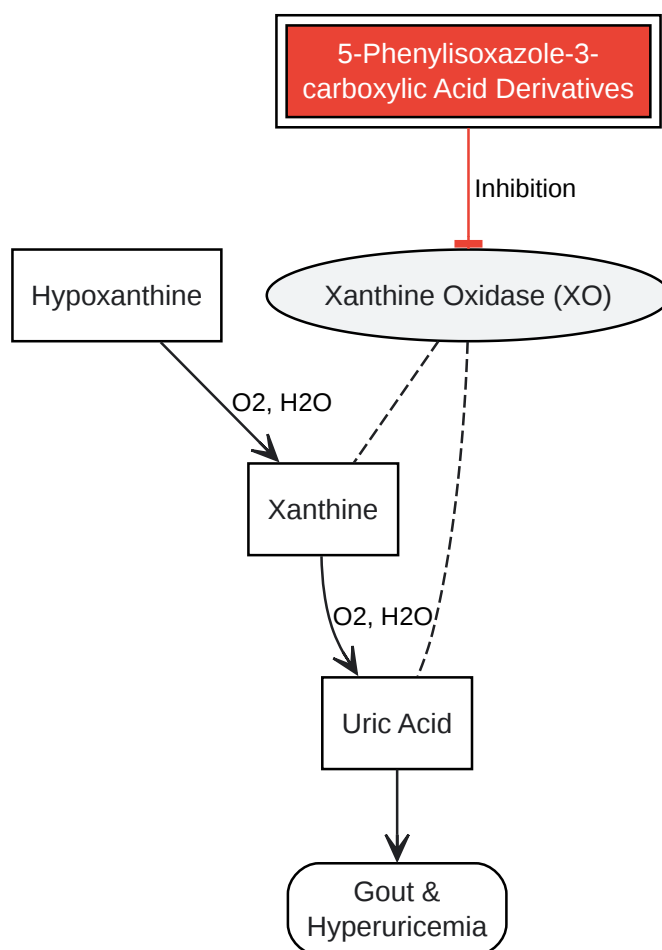
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Caption: General workflow for the functionalization of **(5-Phenylisoxazol-3-yl)methanol**.



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Caption: Decision flowchart for selecting a functionalization protocol.



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Caption: Inhibition of the Xanthine Oxidase pathway by functionalized derivatives.

## Key Experimental Protocols

### Protocol 1: Oxidation to 5-Phenylisoxazole-3-carbaldehyde

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.

- Reagents and Materials:
  - **(5-Phenylisoxazol-3-yl)methanol**
  - Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

- Dichloromethane (DCM), anhydrous
- Silica gel
- Celatom or silica gel plug
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard glassware for workup and purification
- Procedure (using PCC):
  - Dissolve **(5-Phenylisoxazol-3-yl)methanol** (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
  - Add PCC (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
  - Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
  - Upon completion, dilute the reaction mixture with DCM.
  - Pass the mixture through a short plug of silica gel or Celatom to filter off the chromium salts. Wash the plug thoroughly with additional DCM.
  - Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
  - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-Phenylisoxazole-3-carbaldehyde.

## Protocol 2: Oxidation to 5-Phenylisoxazole-3-carboxylic Acid

This protocol describes the complete oxidation of the alcohol to a carboxylic acid, a key intermediate for xanthine oxidase inhibitors.<sup>[1][6]</sup>

- Reagents and Materials:

- **(5-Phenylisoxazol-3-yl)methanol**
- Jones reagent (Chromium trioxide in sulfuric acid and acetone) or Potassium permanganate (KMnO<sub>4</sub>)
- Acetone
- Isopropanol (for quenching)
- Diethyl ether or Ethyl acetate
- Saturated sodium bisulfite solution
- Hydrochloric acid (e.g., 2M HCl)
- Sodium sulfate (anhydrous)

- Procedure (using Jones Reagent):

- Dissolve **(5-Phenylisoxazol-3-yl)methanol** (1.0 eq) in acetone and cool the flask to 0 °C in an ice bath.
- Add Jones reagent dropwise to the stirred solution. Maintain the temperature at 0 °C. A precipitate will form, and the solution will change color.
- After the addition is complete, allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution turns from reddish-brown to green.
- Remove the acetone under reduced pressure.

- Partition the residue between water and ethyl acetate. If a chromium salt precipitate is present, it may need to be filtered.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- The crude 5-Phenylisoxazole-3-carboxylic acid can be purified by recrystallization or column chromatography.[\[1\]](#)[\[9\]](#)

## Protocol 3: Conversion to (5-Phenylisoxazol-3-yl)chloromethane

This protocol details the conversion of the alcohol to a chloromethyl intermediate, which is highly reactive towards nucleophiles.[\[7\]](#)[\[10\]](#)

- Reagents and Materials:
  - **(5-Phenylisoxazol-3-yl)methanol**
  - Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride
  - Anhydrous solvent (e.g., DCM, Toluene)
  - Pyridine (catalytic amount, optional)
  - Ice bath
- Procedure (using Thionyl Chloride):
  - In a flask equipped with a stir bar and a reflux condenser (with a gas outlet to a trap), dissolve **(5-Phenylisoxazol-3-yl)methanol** (1.0 eq) in an anhydrous solvent like toluene.
  - Cool the solution in an ice bath.
  - Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution. A catalytic amount of pyridine can be added to facilitate the reaction.

- After the addition, remove the ice bath and allow the mixture to stir at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
- Carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of  $\text{SOCl}_2$ .
- The resulting crude (5-Phenylisoxazol-3-yl)chloromethane is often used in the next step without further purification due to its reactivity.

## Protocol 4: Nucleophilic Substitution for Ether Synthesis

This protocol uses the chloromethane derivative from Protocol 3 to synthesize various ethers.

[7]

- Reagents and Materials:
  - Crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq)
  - Nucleophile: Sodium methoxide, a substituted phenol, or a thiol (e.g., 1.1-1.2 eq)
  - Base (if using a phenol): Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Sodium hydride (NaH)
  - Anhydrous solvent: Methanol, DMF, or THF
- Procedure (for Aryloxymethyl derivatives):
  - To a solution of a substituted phenol (1.1 eq) in anhydrous DMF, add a base such as  $\text{K}_2\text{CO}_3$  (1.5 eq). Stir for 15-30 minutes at room temperature to form the phenoxide.
  - Add a solution of crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq) in DMF to the phenoxide mixture.
  - Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).
  - Cool the reaction to room temperature and pour it into ice water.



- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography or recrystallization.

## Data Summary

Table 1: Summary of Functionalization Reactions

Starting Material	Product	Reagents	Typical Yield	Reference
(5-Phenylisoxazol-3-yl)methanol	5-Phenylisoxazole-3-carbaldehyde	PCC, DCM	Moderate to High	
(5-Phenylisoxazol-3-yl)methanol	5-Phenylisoxazole-3-carboxylic Acid	Jones Reagent, Acetone	Good	[1]
(5-Phenylisoxazol-3-yl)methanol	(5-Phenylisoxazol-3-yl)chloromethane	SOCl <sub>2</sub> , Toluene	High (used crude)	[7][10]
(5-Phenylisoxazol-3-yl)chloromethane	3-Aryloxymethyl-5-phenylisoxazole	ArOH, K <sub>2</sub> CO <sub>3</sub> , DMF	Good to Excellent	[7]

| (5-Phenylisoxazol-3-yl)chloromethane | 3-(Morpholinomethyl)-5-phenylisoxazole | Morpholine, Methanol | Good |[7] |

Table 2: Physicochemical and Biological Data of Derivatives

Compound	Molecular Formula	Property/Activity	Value	Reference
<b>5-Phenylisoxazole-3-carbaldehyde</b>	<b>C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub></b>	<b>Melting Point</b>	<b>58-62 °C</b>	
5-Phenylisoxazole-3-carboxylic Acid	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>	Melting Point	160-164 °C	[9]
5-Phenylisoxazole-3-carboxylic Acid	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>	Xanthine Oxidase Inhibition	Potent (μM range)	[1]
Various Isoxazole Amides	-	DPPH Radical Scavenging (IC <sub>50</sub> )	0.45 ± 0.21 μg/ml	[3]

| Various Isoxazole Derivatives | - | 5-LOX Inhibition (IC<sub>50</sub>) | 8.47 μM |[4] |

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